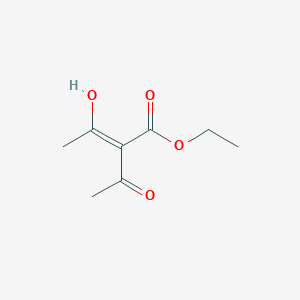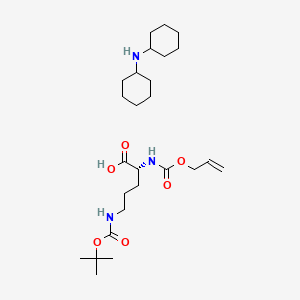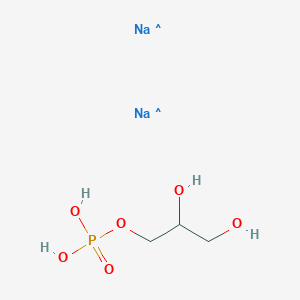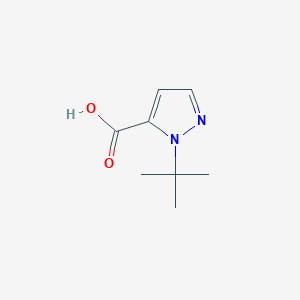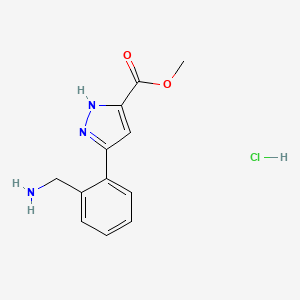
ethyl 2-iodosylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-iodosylbenzoate is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodosyl group (IO) and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-iodosylbenzoate can be synthesized through several methods. One common approach involves the oxidation of ethyl 2-iodobenzoate. The oxidation can be carried out using oxidizing agents such as Oxone® in aqueous solution under mild conditions at room temperature . This method is advantageous due to its simplicity and the use of non-explosive reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and oxidation reactions can be applied. Industrial production would likely involve large-scale oxidation processes with appropriate safety measures and quality control to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-iodosylbenzoate undergoes various chemical reactions, including:
Oxidation: As an iodosyl compound, it can participate in oxidation reactions, acting as an oxidizing agent.
Substitution: The iodosyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxone® is commonly used for the oxidation of ethyl 2-iodobenzoate to this compound.
Solvents: Aqueous solutions are often used in these reactions to facilitate the oxidation process.
Major Products
The primary product of the oxidation of ethyl 2-iodobenzoate is this compound. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2-iodosylbenzoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various compounds.
Biology: Its potential as a reagent in biochemical assays and studies is being explored.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although specific uses in medicine are not yet well-established.
Mecanismo De Acción
The mechanism of action of ethyl 2-iodosylbenzoate primarily involves its role as an oxidizing agent. The iodosyl group (IO) can transfer oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it useful in various chemical transformations where oxidation is required.
Comparación Con Compuestos Similares
Ethyl 2-iodosylbenzoate can be compared with other similar compounds such as:
Ethyl 2-iodobenzoate: This is the precursor to this compound and differs by having an iodine atom instead of an iodosyl group.
Iodosylbenzene: Another iodosyl compound, but without the ester group, making it less versatile in certain reactions.
Propiedades
Número CAS |
110349-23-0 |
|---|---|
Fórmula molecular |
C9H9IO3 |
Peso molecular |
292.07043 |
Sinónimos |
ethyl 2-iodosylbenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


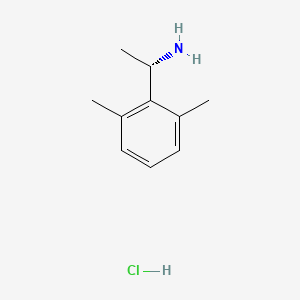
![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
